Neopentyl formate

CAS No.: 23361-67-3

Cat. No.: VC19704266

Molecular Formula: C6H12O2

Molecular Weight: 116.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 23361-67-3 |

|---|---|

| Molecular Formula | C6H12O2 |

| Molecular Weight | 116.16 g/mol |

| IUPAC Name | 2,2-dimethylpropyl formate |

| Standard InChI | InChI=1S/C6H12O2/c1-6(2,3)4-8-5-7/h5H,4H2,1-3H3 |

| Standard InChI Key | DGMIPKNXUDSQGI-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)COC=O |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

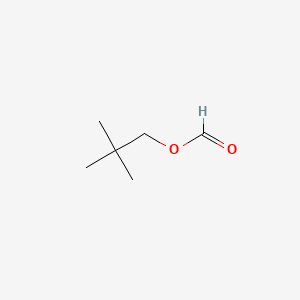

Neopentyl formate is an ester formed via the condensation of formic acid and neopentyl alcohol (2,2-dimethyl-1-propanol). Its IUPAC name, 2,2-dimethylpropyl formate, reflects the branching of the neopentyl group, which consists of a central carbon atom bonded to two methyl groups and a formate moiety. The compound’s structure is represented by the SMILES notation CC(C)(C)COC=O and the InChIKey DGMIPKNXUDSQGI-UHFFFAOYSA-N .

Table 1: Key Molecular Descriptors of Neopentyl Formate

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₂O₂ |

| Molecular Weight | 116.16 g/mol |

| CAS Registry Number | 23361-67-3 |

| Synonym(s) | NSC-932, Neopentyl methanoate |

| InChIKey | DGMIPKNXUDSQGI-UHFFFAOYSA-N |

The neopentyl group’s steric bulk imparts enhanced stability to the ester, a trait shared with other neopentyl derivatives . This structural rigidity influences its reactivity and physical behavior, distinguishing it from linear-chain formate esters.

Synthesis and Production Pathways

Purification and Isolation

Post-synthesis, the crude ester is purified via fractional distillation or chromatography to isolate neopentyl formate from unreacted starting materials and byproducts. Its relatively low polarity, conferred by the neopentyl group, facilitates separation from aqueous phases during workup .

Physicochemical Properties

Solubility and Stability

Neopentyl formate’s solubility profile aligns with its hydrophobic alkyl chain. It is sparingly soluble in water but miscible with organic solvents such as ethanol, diethyl ether, and chloroform . The ester’s stability under ambient conditions is attributed to the steric protection of the carbonyl group by the neopentyl substituents, which mitigates hydrolysis and oxidative degradation.

Thermal Behavior

Although the provided sources lack explicit melting or boiling point data for neopentyl formate, analogous esters with similar molecular weights (e.g., isobutyl formate, boiling point ~98°C) suggest moderate volatility. Differential scanning calorimetry (DSC) studies of related neopentyl esters indicate glass transition temperatures influenced by branching, a property potentially relevant to its phase behavior .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume